molecular formula C9H11NO2 B8701124 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone CAS No. 75926-51-1

5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone

Cat. No. B8701124
Key on ui cas rn: 75926-51-1
M. Wt: 165.19 g/mol
InChI Key: NDPAAAKJGKXFDR-UHFFFAOYSA-N
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Patent
US04277606

Procedure details

Starting materials for the preparation of the ketone of the invention are 8-chloro-5,6,7,8-tetrahydro-2-quinolone hydrochloride or 8-bromo-5,6,7,8-tetrahydro-2-quinolone hydrobromide, which are hydrolyzed with the 4- to 8-fold amount of water, at a temperature of from 50° to 100° C., preferably 80° to 100° C., to form 8-hydroxy-5,6,7,8-tetrahydro-2-quinolone which, after cooling of the neutralized solution (neutralization for example by means of ammonia) precipitates in crystallized form as trihydrate. In order to prepare the ketone of the invention, it is however required to oxidize the anhydrous 8-hydroxy-5,6,7,8-tetrahydro-2-quinolone with manganese dioxide. The necessary dehydration of the trihydrate formed first is generally carried out by distillation removal of the hydration water as azeotropic mixture with, for example, butyl acetate, chloroform, butanol, toluene or cyclohexanone. Butyl acetate and cyclohexanone have proved to be especially suitable as agents for forming an azeotropic mixture (=water entrainers), because they allow particularly economic operations due to their good dissolving power, relatively high boiling point and minimal miscibility with water.
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-chloro-5,6,7,8-tetrahydro-2-quinolone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
8-bromo-5,6,7,8-tetrahydro-2-quinolone hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.Cl[CH:3]1[C:12]2[NH:11][C:10](=[O:13])[CH:9]=[CH:8][C:7]=2[CH2:6][CH2:5][CH2:4]1.Br.BrC1C2NC(=[O:26])C=CC=2CCC1>O>[OH:26][CH:3]1[C:12]2[NH:11][C:10](=[O:13])[CH:9]=[CH:8][C:7]=2[CH2:6][CH2:5][CH2:4]1 |f:0.1,2.3|

Inputs

Step One
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
8-chloro-5,6,7,8-tetrahydro-2-quinolone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC1CCCC=2C=CC(NC12)=O
Step Three
Name
8-bromo-5,6,7,8-tetrahydro-2-quinolone hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.BrC1CCCC=2C=CC(NC12)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1CCCC=2C=CC(NC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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